2,3-Dihydro-[1,4]oxazine-4-carbaldehyde
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Overview
Description
2,3-Dihydro-[1,4]oxazine-4-carbaldehyde is an organic compound with the molecular formula C5H7NO2 It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to interact with their targets in a manner that results in changes in cellular function . For instance, certain compounds have been found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . They also activate caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
Oxazines, a class of compounds to which 2,3-dihydro-[1,4]oxazine-4-carbaldehyde belongs, are known to be involved in various biological processes .
Result of Action
Related compounds have been shown to cause a loss in the mitochondrial membrane potential and activate various caspases, leading to apoptosis .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can significantly impact the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, but the specific interactions of 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde are yet to be identified .
Molecular Mechanism
It is known that oxazines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of amino alcohols with aldehydes under acidic conditions to form the oxazine ring. For example, the reaction of 2-aminoethanol with formaldehyde can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]oxazine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 2,3-Dihydro-[1,4]oxazine-4-carboxylic acid.
Reduction: 2,3-Dihydro-[1,4]oxazine-4-methanol.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
2,3-Dihydro-[1,4]oxazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde
- 4H-Benzo[d][1,3]oxazine-5-carboxylic acid
Uniqueness
2,3-Dihydro-[1,4]oxazine-4-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-oxazine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGTFLHDVXZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CN1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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